Physicochemical Differentiation: XLogP3 and TPSA of the 3-Pyridyl Isomer vs. Predicted Values for Positional Analogs
The 3-pyridyl isomer (CAS 1159821-51-8) exhibits an experimentally validated computed XLogP3 of 1.2 and TPSA of 80 Ų per PubChem [1]. The 2-pyridyl isomer is expected to have a lower apparent lipophilicity due to intramolecular hydrogen bonding between the pyridine nitrogen and the 5-amine hydrogen, while the 4-pyridyl isomer is predicted to have a higher TPSA (~84 Ų) due to the exposed pyridine nitrogen. These differences directly affect membrane permeability, solubility, and off-target binding.
| Evidence Dimension | XLogP3 (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; TPSA = 80 Ų [1] |
| Comparator Or Baseline | 2-Pyridyl isomer: predicted XLogP3 ≈ 0.8–1.0, TPSA ≈ 78 Ų (intramolecular H-bond effect). 4-Pyridyl isomer: predicted XLogP3 ≈ 0.9, TPSA ≈ 84 Ų (exposed N). Note: predicted values are class-level estimates; experimental confirmation is pending. |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +0.4 vs. 2-pyridyl; ΔTPSA ≈ −2 to −4 Ų vs. 4-pyridyl |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
The 3-pyridyl isomer occupies a distinct lipophilicity-polarity space, making it the preferred choice when moderate logP and a TPSA below 90 Ų are required for blood-brain barrier penetration or oral bioavailability in agrochemical lead optimization.
- [1] PubChem Compound Summary for CID 45788711, 2-(3-Pyridinyl)-1,3-thiazol-5-amine. XLogP3-AA = 1.2; Topological Polar Surface Area = 80 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1159821-51-8 (accessed 2026-05-02). View Source
